molecular formula C11H14O6 B12909905 Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 53252-54-3

Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B12909905
CAS No.: 53252-54-3
M. Wt: 242.22 g/mol
InChI Key: RKGRDXFLOPMTCD-UHFFFAOYSA-N
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Description

Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring, ester, and acetoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The acetoxy group can be introduced by acetylation using acetic anhydride and a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Hydrolysis: 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid and ethanol.

    Reduction: Ethyl 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. For example, its acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The compound’s furan ring and ester groups may also participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate: Similar structure but lacks the acetoxy group.

    Methyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 5-acetoxy-2,5-dimethyl-4-hydroxy-4,5-dihydrofuran-3-carboxylate: Similar structure but with a hydroxy group instead of a carbonyl group.

Uniqueness

Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetoxy and ester groups allows for diverse chemical transformations and interactions with biological systems.

Biological Activity

Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 858255-78-4) is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₄O₆
  • Molecular Weight : 242.23 g/mol

The structure features a furan ring with acetyloxy and carboxylate functional groups that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furanones have shown effectiveness against various bacterial strains and fungi.

Microorganism Activity
Candida albicansActive
Escherichia coliModerate activity
Staphylococcus aureusInhibited growth

These findings suggest that the compound may possess similar antimicrobial characteristics due to its structural similarities with known active furan derivatives .

Anticancer Activity

The anticancer potential of furan derivatives has been explored extensively. For example, compounds like 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid have demonstrated inhibitory effects on fatty acid synthase (FASN), which is crucial in cancer metabolism. This inhibition leads to reduced cell viability and increased oxidative stress in cancer cells .

Case Study : A study investigating the effects of furan derivatives on cancer cell lines showed that treatment with these compounds resulted in significant apoptosis in breast cancer cells. The mechanism involved the modulation of mitochondrial function and the induction of reactive oxygen species (ROS), leading to cell death .

Other Therapeutic Effects

In addition to antimicrobial and anticancer activities, this compound may exhibit other therapeutic effects:

  • Anti-inflammatory Properties : Similar compounds have been reported to reduce inflammation in various models.
  • Antioxidant Activity : The presence of hydroxyl groups in related structures suggests potential antioxidant effects that could protect against oxidative damage.

Research Findings

A comprehensive review of literature indicates that the biological activities of this class of compounds are closely linked to their structural features. The presence of specific functional groups can enhance their interaction with biological targets.

Summary of Key Findings

Activity Type Evidence Level Notes
AntimicrobialModerateEffective against fungi and bacteria
AnticancerHighInduces apoptosis and affects metabolic pathways
Anti-inflammatoryPreliminaryNeeds further investigation

Properties

CAS No.

53252-54-3

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

ethyl 5-acetyloxy-2,5-dimethyl-4-oxofuran-3-carboxylate

InChI

InChI=1S/C11H14O6/c1-5-15-10(14)8-6(2)16-11(4,9(8)13)17-7(3)12/h5H2,1-4H3

InChI Key

RKGRDXFLOPMTCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(C1=O)(C)OC(=O)C)C

Origin of Product

United States

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